molecular formula C10H12N2O5 B2919158 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate CAS No. 868679-32-7

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate

Cat. No. B2919158
CAS RN: 868679-32-7
M. Wt: 240.215
InChI Key: QVCZJRADLJGCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.


Molecular Structure Analysis

The molecular structure of “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate” is not fully understood based on the available data .


Chemical Reactions Analysis

The exact chemical reactions involving “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate” are not fully understood based on the available data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate” are not fully understood based on the available data .

Scientific Research Applications

Electrophile and Nucleophile Synthesis

One notable application of nitro-substituted compounds involves their role in synthesizing electrophiles and nucleophiles. For example, the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as probes for Drosophila nicotinic acetylcholine receptor interactions employs alpha-nitro ketone intermediates. These intermediates serve as both electrophiles and nucleophiles, illustrating the compound's versatility in probing receptor interactions and its potential in neurobiological research (Zhang, Tomizawa, & Casida, 2004).

Crystal Structure Analysis

Another application is found in the crystal structure analysis of calcium channel antagonists, where compounds similar to 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate are studied for their molecular configurations and interactions. Such analyses contribute to understanding the structure-activity relationships crucial for designing more effective calcium channel blockers (Wang, Herbette, & Rhodes, 1989).

Synthesis and Optical Properties

Furthermore, the synthesis and study of the optical properties of pyridine derivatives highlight the utility of nitro-substituted dihydropyridines in understanding fluorescent materials. The effects of substituents on emission spectra can inform the development of novel optical materials and sensors (Cetina, Tranfić, Sviben, & Jukić, 2010).

Mechanism of Action

The exact mechanism of action of “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate” is not fully understood.

Safety and Hazards

The safety, risk, hazard, and MSDS of “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate” are not fully understood based on the available data .

Future Directions

The future directions of research involving “6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate” are not fully understood based on the available data .

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-5(2)10(14)17-7-4-6(3)11-9(13)8(7)12(15)16/h4-5H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCZJRADLJGCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl isobutyrate

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